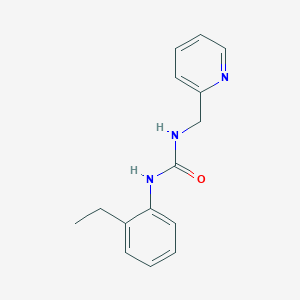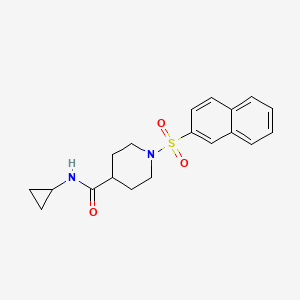
1-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)piperidine is a heterocyclic compound that features a benzothiophene core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)piperidine typically involves the following steps:
Chemical Reactions Analysis
Types of Reactions: 1-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent.
Biological Studies: The compound is used in studies targeting specific enzymes and receptors, such as PDK1 and LDHA, which are involved in cancer metabolism.
Material Science: Its derivatives are investigated for their potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: These compounds share the benzothiophene core and exhibit similar biological activities.
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and are used in various therapeutic applications.
Uniqueness: 1-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)piperidine is unique due to its specific combination of the benzothiophene and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapies and novel materials .
Properties
IUPAC Name |
piperidin-1-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(15-8-4-1-5-9-15)13-12-7-3-2-6-11(12)10-17-13/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXAASKJLIZBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C3CCCCC3=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5497234.png)

![N,1-dimethyl-6-(3-pyridinyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5497246.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5497249.png)
![N-(13-BENZOTHIAZOL-2-YL)-2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B5497259.png)
![4-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-morpholinecarboxylic acid](/img/structure/B5497265.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5497272.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5497274.png)
![3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5497287.png)
![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1,2-oxazol-3-yl)methanone](/img/structure/B5497295.png)
![4-methyl-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5497300.png)
![4-benzyl-3-ethyl-1-[(4-methoxy-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5497311.png)
![methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5497319.png)
